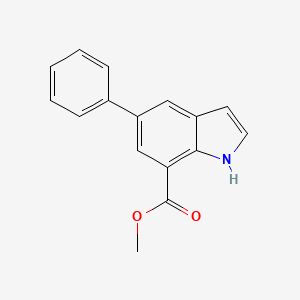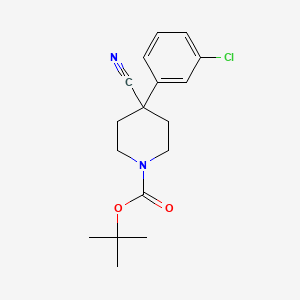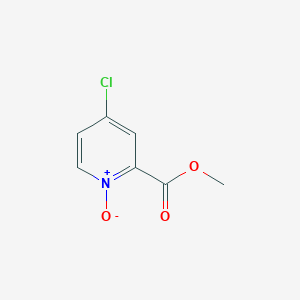![molecular formula C12H15N3O B1391887 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one CAS No. 635713-68-7](/img/structure/B1391887.png)
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one
Vue d'ensemble
Description
“1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” is a chemical compound . It is structurally related to other compounds such as “1’-methyl-1’H-spiro [piperidine-4,2’-quinazolin]-4’ (3’H)-one” and "1’H-spiro [cyclopentane-1,2’-quinazolin]-4’ (3’H)-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a series of novel substituted quinazolinone derivatives was synthesized and characterized by 1H NMR and LC–MS spectral techniques . Another study reported the synthesis of 5H-Spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-ones . A concise organocatalytic method for the facile synthesis of some novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines and a cyclic ketone has also been described .
Molecular Structure Analysis
The molecular structure of “1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” has been analyzed in several studies . The molecular formula is C12H15N3O, with an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Another study reported the reaction of 2-hydrazinobenzo [h]quinazoline with carbon disulfide in the presence of pyridine, resulting in 9-mercapto-5H-spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-one .
Applications De Recherche Scientifique
Synthesis of Spiroindole Derivatives
The compound serves as a key intermediate in the synthesis of spiroindole derivatives, which are important in medicinal chemistry. A method involving Ag(i)/PPh3-catalyzed diastereoselective cycloisomerizations of tryptamine-ynamides has been developed to access the spiro[indole-3,4′-piperidine] scaffold . This process is significant for creating compounds with potential therapeutic applications.
Chiral Pool Synthesis
The chiral pool approach utilizes the inherent chirality of natural compounds to produce enantiomerically pure substances. The spiro[1,3-dihydroquinazoline-4,4’-piperidine]-2-one can be synthesized diastereoselectively via a chiral pool approach, leading to asymmetric products that are valuable in the development of new drugs .
Non-Covalent Interaction Studies
Density Functional Theory (DFT) calculations suggest that non-covalent interactions play a crucial role in the stabilization of intermediates during the synthesis of spiro compounds. Understanding these interactions can lead to more efficient and selective synthetic methods .
Antimalarial Research
Quinazolinone derivatives have been identified as having antimalarial properties. As a quinazolinone-based compound, spiro[1,3-dihydroquinazoline-4,4’-piperidine]-2-one could be explored for its potential use in antimalarial drug development .
Antitumor Activity
The 4(3H)-quinazolinone moiety is frequently encountered in compounds with antitumor activity. Research into the applications of spiro[1,3-dihydroquinazoline-4,4’-piperidine]-2-one could contribute to the discovery of new antitumor agents .
Anticonvulsant Properties
Compounds containing the quinazolinone structure are known for their anticonvulsant effects. Investigating the spiro compound’s efficacy in this area could lead to the development of novel treatments for epilepsy .
Fungicidal Applications
The fungicidal potential of quinazolinone derivatives makes them interesting candidates for agricultural research. The spiro compound’s applications in protecting crops from fungal pathogens could be a valuable area of study .
Antimicrobial and Anti-inflammatory Research
Lastly, the broad applications of quinazolinones in antimicrobial and anti-inflammatory domains suggest that spiro[1,3-dihydroquinazoline-4,4’-piperidine]-2-one could be a promising candidate for the development of new therapies in these fields .
Mécanisme D'action
The mechanism of action of similar compounds has been investigated. For instance, some spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . Another study indicated that compounds 6a and 6f have significant binding activities of 58.36 and 57.67kJmol−1, respectively .
Propriétés
IUPAC Name |
spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDCJYCZAHJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678174 | |
| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
CAS RN |
635713-68-7 | |
| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)